6-Ethoxytetrazolo[1,5-b]pyridazine
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Overview
Description
6-Ethoxytetrazolo[1,5-b]pyridazine is a heterocyclic compound with the molecular formula C₆H₇N₅O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxytetrazolo[1,5-b]pyridazine typically involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by ethoxylation. The general synthetic route can be summarized as follows:
Formation of Tetrazole Ring: The initial step involves the reaction of 3,6-dichloropyridazine with sodium azide to form 6-azidotetrazolo[1,5-b]pyridazine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be adapted for industrial purposes, ensuring proper safety measures due to the potential hazards associated with azide compounds.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxytetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, ethanol, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the ethoxy position.
Scientific Research Applications
6-Ethoxytetrazolo[1,5-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent and antiviral compound due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Ethoxytetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
6-Azidotetrazolo[1,5-b]pyridazine: Known for its explosive properties and use in energetic materials.
6-Hydroxytetrazolo[1,5-b]pyridazine: A less hazardous derivative used in various synthetic applications.
6-Aminotetrazolo[1,5-b]pyridazine: Explored for its potential in medicinal chemistry.
Uniqueness
6-Ethoxytetrazolo[1,5-b]pyridazine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and potential applications compared to its analogs. Its ability to undergo various chemical reactions and its potential in medicinal and materials science research make it a compound of significant interest.
Properties
CAS No. |
52476-76-3 |
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Molecular Formula |
C6H7N5O |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
6-ethoxytetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H7N5O/c1-2-12-6-4-3-5-7-9-10-11(5)8-6/h3-4H,2H2,1H3 |
InChI Key |
XPDAGHFZEOAXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C(=NN=N2)C=C1 |
Origin of Product |
United States |
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